N-[3-(aminomethyl)phenyl]acetamide Hydrochloride
Description
N-[3-(aminomethyl)phenyl]acetamide Hydrochloride: is a chemical compound with the molecular formula C9H12N2O•HCl and a molecular weight of 200.67 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-7(12)11-9-4-2-3-8(5-9)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLWQYJYQFAMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375428 | |
| Record name | N-[3-(aminomethyl)phenyl]acetamide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238428-27-8 | |
| Record name | N-[3-(aminomethyl)phenyl]acetamide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-(aminomethyl)phenyl)acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation of Acetamide Intermediate
The initial step involves acylation of 3-aminomethylphenyl derivatives or related anilines with acyl chlorides such as chloroacetyl chloride. This reaction is usually conducted in an organic solvent like chloroform or dichloromethane, often in the presence of a base (e.g., triethylamine) to neutralize hydrochloric acid evolved during the reaction. Temperature control (0°C to 20°C) is critical to avoid side reactions and to ensure high yield and purity.
| Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 3-Aminomethylphenyl derivative + Chloroacetyl chloride + Triethylamine | Chloroform | 0°C to 20°C | 1-3 hours | ~90 | Base neutralizes HCl; low temp controls reaction rate |
This method is supported by patent EP0356176A1, which describes acetamide synthesis with base to remove HCl and achieve high yields (~92.5%) and good purity.
Introduction of Aminomethyl Group
The aminomethyl group at the meta position (3-position) on the phenyl ring can be introduced via different routes:
- Starting from 3-chloroaniline or 3-substituted aniline derivatives, followed by acylation and subsequent nucleophilic substitution or reduction steps.
- Alkylation reactions involving 2-chloroacetamide derivatives with amines under basic conditions (e.g., potassium carbonate) in biphasic systems (dry acetone/water), often catalyzed by potassium iodide to enhance reaction rates.
A representative procedure from a 2015 study involves:
The reaction progress is monitored by HPLC to ensure completion and purity.
Conversion to Hydrochloride Salt
The free amine is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid, which facilitates crystallization and improves the compound's stability and solubility.
- Dissolve the free base in a suitable solvent (e.g., ethanol or methanol).
- Add concentrated hydrochloric acid dropwise under stirring.
- Cool the reaction mixture to precipitate the hydrochloride salt.
- Filter and recrystallize the product to obtain pure N-[3-(aminomethyl)phenyl]acetamide Hydrochloride.
This approach is consistent with methods described in multiple patents and research articles, ensuring high purity and reproducible yields.
Analytical Characterization and Purity Assessment
- Infrared Spectroscopy (IR): Characteristic bands for amide (C=O ~1650-1700 cm^-1), NH stretching (~3300-3400 cm^-1), and aromatic C=C vibrations.
- Nuclear Magnetic Resonance (NMR): ^1H NMR signals for aromatic protons, aminomethyl group (CH2), and amide NH.
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and confirm purity, with retention times specific to the compound.
- Melting Point: Hydrochloride salts typically show sharp melting points indicative of purity (e.g., 232-246°C in related compounds).
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Key Parameters | Yield (%) | Notes |
|---|---|---|---|---|
| Acylation | 3-Aminomethylphenyl derivative + chloroacetyl chloride + base (triethylamine) | Chloroform, 0-20°C, 1-3 h | ~90 | Base neutralizes HCl, controls pH |
| Alkylation/Nucleophilic substitution | 2-chloroacetamide intermediate + amine + K2CO3 + KI catalyst | Dry acetone, 60°C, biphasic system | 44-78 | Monitored by HPLC; potassium iodide catalyzes |
| Hydrochloride salt formation | Free amine + concentrated HCl | Ethanol/methanol, cooling | Quantitative | Crystallization improves stability |
Research Findings and Optimization Notes
- Use of inorganic bases like triethylamine or potassium carbonate is critical to neutralize HCl and drive the reaction to completion without side reactions.
- Temperature control during acylation is essential to avoid decomposition or side products.
- Biphasic reaction systems with catalytic potassium iodide enhance alkylation efficiency and yield.
- The presence of water in solvent systems (e.g., tetrahydrofuran-water mixtures) can accelerate reaction rates and reduce polymeric byproducts during intermediate formation.
- Final hydrochloride salt formation is a standard step to improve compound handling and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[3-(aminomethyl)phenyl]acetamide Hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions, especially nucleophilic substitutions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Products typically include amine derivatives.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
- Building Block : The compound serves as a versatile building block in organic synthesis, facilitating the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
- Reagent Utilization : It is employed as a reagent in numerous chemical reactions, contributing to advancements in synthetic organic chemistry.
Biological Studies
- Enzyme Interactions : N-[3-(aminomethyl)phenyl]acetamide hydrochloride is utilized in studies examining enzyme interactions, particularly focusing on nitric oxide synthase (NOS). It has shown potential as an inhibitor of NOS, which plays a crucial role in producing nitric oxide involved in various physiological processes.
- Protein Modifications : The compound is also investigated for its ability to modify proteins, aiding in the understanding of protein dynamics and function.
Pharmaceutical Development
- Therapeutic Properties : Research has indicated that this compound possesses potential therapeutic properties, making it a candidate for drug development. Its ability to inhibit specific enzymes positions it as a valuable compound in pharmacology.
- Precursor in Synthesis : It is used as a precursor in the synthesis of other pharmaceutical compounds, enhancing its relevance in medicinal chemistry.
Inhibitory Activity Against Nitric Oxide Synthase
A study demonstrated that this compound effectively inhibited nitric oxide synthase activity in vitro. The results indicated a dose-dependent response, highlighting its potential for therapeutic applications related to inflammatory conditions.
Antitumor Activity
Recent research explored the compound's antitumor properties by evaluating its effects on various cancer cell lines. The findings suggested that this compound exhibited cytotoxic effects on breast carcinoma (MCF-7) cells, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[3-(aminomethyl)phenyl]acetamide: The base form without the hydrochloride salt.
N-[3-(hydroxymethyl)phenyl]acetamide: A similar compound with a hydroxyl group instead of an amine group.
N-[3-(3-pyridinyl)phenyl]acetamide: A derivative with a pyridine ring.
Uniqueness:
- The hydrochloride form enhances its solubility in water, making it more suitable for certain applications.
- The presence of the amine group allows for a wide range of chemical modifications and reactions.
Biological Activity
N-[3-(aminomethyl)phenyl]acetamide hydrochloride, a compound with the molecular formula CHClNO and a molecular weight of approximately 214.69 g/mol, exhibits significant biological activities, notably as an inhibitor of nitric oxide synthase (NOS). This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features an acetamide functional group and a phenyl ring substituted with an aminomethyl group. These structural components contribute to its reactivity and interactions with various biological targets. The presence of the aminomethyl group allows for hydrogen bonding interactions, while the benzamide moiety enhances hydrophobic interactions with proteins or enzymes, modulating their activity.
This compound primarily acts as an inhibitor of nitric oxide synthase , which is crucial for the production of nitric oxide (NO). NO is a signaling molecule involved in numerous physiological processes, including:
- Vasodilation : Regulating blood flow and pressure.
- Neurotransmission : Acting as a neurotransmitter in the central nervous system.
- Immune Response : Mediating bactericidal and tumoricidal actions in macrophages.
The compound's inhibition of NOS can lead to decreased NO production, affecting various pathways involved in inflammation and other physiological responses .
Inhibition of Nitric Oxide Synthase
Research indicates that this compound effectively inhibits NOS, which can have implications in treating conditions characterized by excessive NO production, such as inflammatory diseases. The inhibition is dose-dependent, highlighting the compound's potential as a therapeutic agent .
Interaction Studies
Studies have demonstrated that this compound interacts with specific molecular targets involved in inflammatory pathways. For example, it has been shown to modulate the synthesis of pro-inflammatory mediators such as IL-6 and IL-8 .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided in Table 1:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[3-(aminomethyl)phenyl]acetamide | CHNO | Lacks hydrochloride salt; simpler structure |
| N,N-Dimethylacetamide | CHNO | Dimethyl substitution; used as a solvent |
| 4-Aminobenzamide | CHNO | Similar amine functionality; less complex |
This table illustrates how this compound stands out due to its specific combination of functional groups that allow effective inhibition of NOS while engaging in diverse biological activities .
Case Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory effects of this compound showed that it significantly reduced inflammation markers in vitro. The compound was tested on macrophage cell lines, revealing a marked decrease in the secretion of IL-6 and TNF-alpha upon treatment .
Case Study 2: Cancer Therapeutics
Given its role in modulating NO levels, this compound has been explored for potential applications in cancer therapy. Research indicates that by inhibiting NOS, it may enhance the efficacy of certain chemotherapeutics by reducing tumor-induced angiogenesis .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the purity and structural integrity of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride?
- Methodology :
- HPLC : Purity assessment (≥98%) is typically performed using reverse-phase HPLC with UV detection at λmax ≈255 nm, as validated for structurally similar hydrochlorides .
- Spectroscopy : IR and NMR (¹H/¹³C) are critical for confirming functional groups (e.g., acetamide, aminomethyl) and structural alignment with synthetic intermediates. For example, IR peaks at ~1650 cm⁻¹ (amide C=O stretch) and NMR signals for aromatic protons (δ 6.5–7.5 ppm) are indicative .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can validate molecular weight (e.g., C₁₀H₁₃Cl₂N₂O₂) and detect impurities .
Q. What are the optimal storage conditions to ensure compound stability?
- Recommendations :
- Store as a crystalline solid at –20°C in airtight, light-resistant containers to prevent hydrolysis or degradation. Stability studies for analogous hydrochlorides confirm ≥5-year integrity under these conditions .
- Pre-use solubility testing in PBS or DMSO is advised, as hygroscopicity may affect dissolution .
Q. How is this compound synthesized, and what are common synthetic challenges?
- Synthetic Routes :
- A multi-step approach involves: (1) Friedel-Crafts acylation to introduce the acetamide group, (2) reductive amination for aminomethylation, and (3) HCl salt formation. Key intermediates are characterized by TLC and NMR .
- Challenges : Side reactions (e.g., over-alkylation) require controlled stoichiometry. Purification via recrystallization or column chromatography is critical .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across different in vitro models?
- Methodology :
- Dose-Response Curves : Validate activity using standardized assays (e.g., enzyme inhibition IC₅₀) with controls for pH, temperature, and solvent effects. For example, discrepancies in kinase inhibition may arise from assay buffer composition .
- Comparative Studies : Cross-test the compound in parallel models (e.g., cell-free vs. cell-based assays) to isolate confounding factors like membrane permeability .
Q. What strategies are employed to elucidate metabolic pathways in preclinical studies?
- Approaches :
- Radiolabeled Tracers : Synthesize ¹⁴C-labeled analogs to track metabolic fate via LC-MS/MS. For similar hydrochlorides, hepatic CYP450-mediated oxidation is a primary pathway .
- Metabolite Identification : Use hepatocyte incubations or microsomal assays followed by high-resolution MS to detect phase I/II metabolites (e.g., glucuronidation at the aminomethyl group) .
Q. How can structural modifications enhance target selectivity while minimizing off-target effects?
- Design Considerations :
- SAR Studies : Modify the phenylacetamide core (e.g., substituents at the 3-position) to assess binding affinity changes. For instance, fluorination at specific positions improved selectivity in kinase inhibitors .
- Computational Modeling : Docking studies (e.g., using AutoDock Vina) can predict interactions with target proteins (e.g., enzymes or receptors) and guide rational design .
Data Interpretation and Reproducibility
Q. How should researchers address variability in spectroscopic data (e.g., NMR shifts) between batches?
- Troubleshooting :
- Batch Comparison : Analyze multiple batches using identical solvents (e.g., DMSO-d₆) and internal standards (e.g., TMS). Shifts >0.1 ppm may indicate impurities .
- Counterion Effects : Confirm HCl salt stoichiometry via elemental analysis, as variations in HCl content can alter solubility and spectral profiles .
Q. What protocols ensure reproducibility in biological activity assays?
- Best Practices :
- Standardized Protocols : Adopt validated assays (e.g., Eurofins Panlabs®) with positive/negative controls. For enzyme inhibition, pre-incubate the compound with the target to reach equilibrium .
- Data Normalization : Express activity relative to vehicle controls and account for batch-to-batch variability in cell lines or enzyme lots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
